molecular formula C27H43NO B192412 Solanidine CAS No. 80-78-4

Solanidine

Cat. No. B192412
CAS RN: 80-78-4
M. Wt: 397.6 g/mol
InChI Key: JVKYZPBMZPJNAJ-OQFNDJACSA-N
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Description

Solanidine is a poisonous steroidal alkaloid derived from cholesterol and L-Arginine. It is present in plants of the Solanaceae family . It is a crystalline steroidal alkaloid obtained especially by hydrolysis of solanine and also occurs with it naturally .


Synthesis Analysis

Solanidine, along with another steroidal alkaloid called Demissidine, are synthesized in eight steps from tigogenin acetate and diosgenin acetate, respectively. This process involves the replacement of three C–O bonds with C–N bonds . A key enzyme for solanidane glycoalkaloid biosynthesis in potato, a 2-oxoglutarate dependent dioxygenase (DPS), has been identified. DPS catalyzes the ring-rearrangement from spirosolane to solanidane via C-16 hydroxylation .


Molecular Structure Analysis

Solanidine has a molecular formula of C27H43NO. Its average mass is 397.636 Da and its monoisotopic mass is 397.334473 Da . The molecular structure for solanidine has been determined using the CHIH (small) chemistry model .


Chemical Reactions Analysis

Solanidine is involved in the biosynthetic pathway of potato solanidanes, which diverged from that of spirosolanes due to the evolution of a dioxygenase . It is also used in the liquid chromatography–mass spectrometry single quadrupole in single ion monitoring mode .


Physical And Chemical Properties Analysis

Solanidine has a density of 1.1±0.1 g/cm3, a boiling point of 503.1±43.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.9 mmHg at 25°C .

Scientific Research Applications

  • Extraction and Separation Techniques : Solanidine can be efficiently extracted and separated from potato vines using hydrolytic extraction in solid-liquid-liquid systems. This process combines extraction, hydrolysis, and solanidine isolation in a single step, achieving high yields of solanidine (Nikolić & Stankovic, 2003)(Nikolić & Stankovic, 2003).

  • Presence in Human Plasma : Solanidine has been detected in human plasma, indicating its potential biological relevance. A radioimmunoassay method developed for this purpose found solanidine in all samples tested, with varying concentrations (Matthew et al., 1983)(Matthew et al., 1983).

  • Pharmacological Properties : Research on solanine, which hydrolyzes to solanidine, reveals that solanidine is less toxic than its glycoside form. Studies in animals showed solanidine's effects on tissue concentration, excretion rates, and toxicological properties (Nishie et al., 1971)(Nishie et al., 1971).

  • Effects on Embryo Development : Solanidine, as a steroidal aglycone of glycoalkaloids, has been shown to inhibit bovine embryo development in vitro, suggesting its potential impact on reproductive processes (Wang et al., 2005)(Wang et al., 2005).

  • Anticancer and Multidrug Resistance-Reversal Effects : Solanidine analogs synthesized from pregnadienolone acetate have been investigated for their antiproliferative and apoptosis-inducing properties in cancer cells. Some of these compounds also demonstrated the ability to inhibit the activity of the ABCB1 transporter, enhancing the effectiveness of other anticancer drugs (Zupkó et al., 2014)(Zupkó et al., 2014).

  • Dietary Impact on Human Health : The presence of solanidine in human serum correlates with dietary potato consumption. This suggests a link between solanidine levels in the body and the ingestion of potato-based diets (Harvey et al., 1985)(Harvey et al., 1985).

  • Endocrine Function in Rats : Studies on Solanum macrocarpum, containing α-Solanidine, revealed significant effects on thyroid hormones, sex hormones, and insulin in hyperlipidaemic rats, indicating its potential impact on endocrine functions (Sodipo et al., 2012)(Sodipo et al., 2012).

  • Anti-Cancer Activity : Solanidine has been evaluated for its effects on tumorigenesis, demonstrating anti-proliferative effects and inducing apoptosis in cancer cells. It acts by affecting the intrinsic pathway of apoptosis, suggesting its potential as a cancer therapy agent (Malojirao et al., 2018)(Malojirao et al., 2018).

Safety And Hazards

Solanidine is a poisonous steroidal alkaloid that occurs in plants of the Solanaceae family, such as potato and Solanum americanum. Human ingestion of solanidine also occurs via the consumption of the glycoalkaloids, α-solanine and α-chaconine, present in potatoes . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO/c1-16-5-8-23-17(2)25-24(28(23)15-16)14-22-20-7-6-18-13-19(29)9-11-26(18,3)21(20)10-12-27(22,25)4/h6,16-17,19-25,29H,5,7-15H2,1-4H3/t16-,17+,19-,20+,21-,22-,23+,24-,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKYZPBMZPJNAJ-OQFNDJACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018960
Record name Solanidine
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Molecular Weight

397.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Solanidine
Source Human Metabolome Database (HMDB)
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Product Name

Solanidine

CAS RN

80-78-4
Record name Solanidine
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Record name Solanidine
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Record name Solanidine
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Record name Solanidine
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Record name Solanidine
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Record name SOLANIDINE
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Record name Solanidine
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Melting Point

218.5 °C
Record name Solanidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003236
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,030
Citations
M Friedman, PR Henika, BE Mackey - Food and Chemical Toxicology, 2003 - Elsevier
… results of the present study on solanidine-induced changes in liver weights, fetal mortality, and loss of fetuses suggest that the biological effects of solanidine often differ from those of …
Number of citations: 114 www.sciencedirect.com
E Gunic, I Tabakovic, KM Gasi… - The Journal of Organic …, 1994 - ACS Publications
… solanidine, 1, as the aglycon part, and several methods1 for determinationand isolation of solanidine directly … In addition, an alternative route to solanidine degra-dation was worked out …
Number of citations: 10 pubs.acs.org
FL Weisenborn, D Burn - Journal of the American Chemical …, 1953 - ACS Publications
… Isorubijervine has been established as a hydroxy derivative of solanidine by … to solanidine. This was demonstrated by Sato and Jacobs,2 who converted rubijervine to solanidine and …
Number of citations: 29 pubs.acs.org
A Hameed, S Ijaz, IS Mohammad… - Biomedicine & …, 2017 - Elsevier
Over the past few years, it was suggested that a rational approach to treat cancer in clinical settings requires a multipronged approach that augments improvement in systemic efficiency …
Number of citations: 30 www.sciencedirect.com
CP Moehs, PV Allen, M Friedman… - The Plant …, 1997 - Wiley Online Library
A cDNA encoding solanidine glucosyltransferase (SGT) was isolated from potato. The cDNA was selected from a yeast expression library using a positive selection based on the higher …
Number of citations: 189 onlinelibrary.wiley.com
MH Lee, JJ Cheng, CY Lin, YJ Chen, MK Lu - Process Biochemistry, 2007 - Elsevier
… of solanidine and … to solanidine levels, the maximal level in cells was 5.84mg/g DW after feeding with 20mg/l cholesterol. This is the first report on the in vitro enhancement of solanidine …
Number of citations: 48 www.sciencedirect.com
AC Behrle, J Douglas, JS Leeder… - Drug Metabolism and …, 2022 - ASPET
… the nitrogen-containing steroidal alkaloid, solanidine. 2D NMR characterization by HMBC, … a solanidine backbone that had undergone CC bond scission to yield 3,4-seco-solanidine-3,…
Number of citations: 4 dmd.aspetjournals.org
BM Wollmann, E Størset, MK Kringen, E Molden… - European Journal of …, 2023 - Springer
… In this study, we therefore aimed to compare the predictive value of solanidine and metabolite-to-solanidine ratios of seven solanidine metabolites as biomarkers for CYP2D6 in a large …
Number of citations: 4 link.springer.com
MH Harvey, M McMillan, MRA Morgan… - Human …, 1985 - journals.sagepub.com
… Measurement of solanidine in body fluid would be expected to … We report the detection of solanidine in the serum of 57 normal … correlation between serum solanidine concentration and …
Number of citations: 67 journals.sagepub.com
LL Hou, Y Shi, ZD Zhang, JJ Wu… - The Journal of Organic …, 2017 - ACS Publications
… (8) Herein, we report an improved synthesis of solanidine, which also enabled a synthesis of 22-epi-solanidine (6), the first solanidine-type alkaloid with C22S configuration discovered …
Number of citations: 10 pubs.acs.org

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